molecular formula C14H21N5O3S B2395652 3-(1-((1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole CAS No. 2034370-30-2

3-(1-((1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole

Cat. No.: B2395652
CAS No.: 2034370-30-2
M. Wt: 339.41
InChI Key: LHXSAQDIGXYTFQ-UHFFFAOYSA-N
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Description

3-(1-((1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C14H21N5O3S and its molecular weight is 339.41. The purity is usually 95%.
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Biological Activity

The compound 3-(1-((1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole is a novel derivative featuring a complex molecular structure that combines features of pyrazoles and oxadiazoles. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure and Properties

The structural formula of the compound can be represented as follows:

C15H22N6O2S\text{C}_{15}\text{H}_{22}\text{N}_{6}\text{O}_{2}\text{S}

This indicates the presence of multiple functional groups that are critical for its biological activity. The combination of the 1,2,4-oxadiazole ring with the pyrazole moiety enhances its interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives containing the 1,2,4-oxadiazole scaffold exhibit significant antimicrobial properties. A review highlighted that many compounds with this structure show promising antibacterial activity against various strains of bacteria including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of 1,2,4-Oxadiazole Derivatives

CompoundMicrobial TargetActivity
Compound AS. aureusEffective
Compound BE. coliModerate
Compound CPseudomonas aeruginosaStrong

The specific compound in focus has been noted to exhibit enhanced activity compared to traditional antibiotics, suggesting a potential role in addressing antimicrobial resistance.

Anticancer Activity

Studies have also explored the anticancer potential of oxadiazole derivatives. For instance, certain derivatives have shown efficacy in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

Table 2: Anticancer Efficacy of Oxadiazole Compounds

CompoundCancer TypeIC50 (µM)Mechanism
Compound DBreast Cancer15.5Apoptosis
Compound ELung Cancer12.3Cell Cycle Arrest

Case Studies

In a notable study by Dhumal et al., a series of oxadiazole derivatives were synthesized and tested for their antitubercular activity. The most effective compounds demonstrated strong inhibition against Mycobacterium bovis, indicating their potential as new therapeutic agents for tuberculosis .

Another investigation focused on the neuroprotective effects of oxadiazole derivatives, where compounds were found to exhibit protective effects against neuronal cell death induced by oxidative stress .

Properties

IUPAC Name

3-[1-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)sulfonylpyrrolidin-3-yl]-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N5O3S/c1-9(2)19-11(4)13(10(3)16-19)23(20,21)18-6-5-12(7-18)14-15-8-22-17-14/h8-9,12H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHXSAQDIGXYTFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(C)C)C)S(=O)(=O)N2CCC(C2)C3=NOC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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